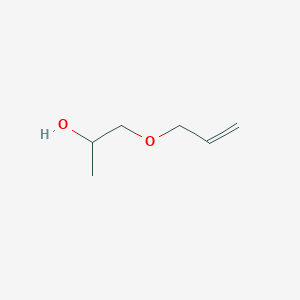

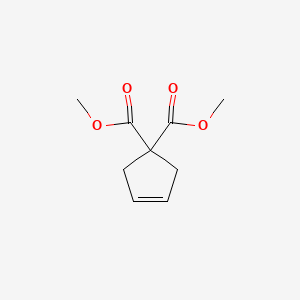

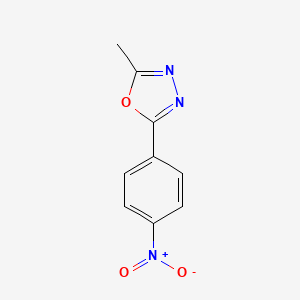

![molecular formula C8H13NO2 B1348805 3-[(Dimethylamino)methylidene]pentane-2,4-dione CAS No. 18856-72-9](/img/structure/B1348805.png)

3-[(Dimethylamino)methylidene]pentane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(Dimethylamino)methylidene]pentane-2,4-dione” is a chemical compound . It is also known as acetylacetone-dimethylamino derivative or dimethylaminoacetylacetone.

Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 10 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 2 ketones (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis

“3-[(Dimethylamino)methylidene]pentane-2,4-dione” is a yellow to orange crystalline solid with a molecular formula of C8H15NO2. It has a molecular weight of 157.21 g/mol and a density of 1.056 g/cm³ at 25°C. The compound is soluble in most polar solvents, such as water, ethanol, and methanol.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

3-[(Dimethylamino)methylidene]pentane-2,4-dione and related compounds are key intermediates in the synthesis of various chemical structures. For example, reactions of pentane-2,4-dione with formaldehyde produce a range of condensation products, illustrating the reactivity of diketones in forming complex molecular structures (Kennedy & Mcmurry, 1969). Similarly, the unsymmetrical Schiff bases derived from 3,4-diaminopyridine and 3-ethoxyvinylidene-2,4-pentanedione have been synthesized, showing applications in creating complex molecules with potential for further chemical transformations (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Catalysis and Polymerization

The compound has also been explored in catalysis and polymerization reactions. Tris(pentane-2,4-dionato)vanadium-catalyzed polymerization of acetylene derivatives demonstrates the potential of β-diketones in facilitating the formation of polymers with π-conjugated donor substituents, highlighting their role in material science and engineering (Rodríguez, Martín-Villamil, & Fonseca, 1997).

Corrosion Inhibition

Research has shown the effectiveness of ketene dithioacetal derivatives, such as 3-[bis(methylthio)methylene]pentane-2,4-dione, in inhibiting copper corrosion in nitric acid solutions. This application is significant in materials science, offering insights into protecting metals from corrosion through organic inhibitors (Fiala, Chibani, Darchen, Boulkamh, & Djebbar, 2007).

Crystal Structure Analysis

Studies on the crystal structure and conformation of derivatives such as 3-[bis(methylthio)methylene]-pentane-2,4-dione provide fundamental insights into molecular geometry, helping to elucidate the structure-activity relationships essential for chemical synthesis and design (Jarvis & Taylor, 1979).

Safety And Hazards

Propiedades

IUPAC Name |

3-(dimethylaminomethylidene)pentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(10)8(7(2)11)5-9(3)4/h5H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRNMPHVJUDOEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CN(C)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340746 |

Source

|

| Record name | 3-[(Dimethylamino)methylidene]pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methylidene]pentane-2,4-dione | |

CAS RN |

18856-72-9 |

Source

|

| Record name | 3-[(Dimethylamino)methylidene]pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)